1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride
Description
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features an azetidine ring fused to a dihydroindole structure, making it a unique and interesting molecule for various scientific research applications. The dihydrochloride form indicates that the compound is stabilized as a salt with two hydrochloride ions.
Properties
IUPAC Name |
1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXXVBWYVPDACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Azetidine Ring Formation
The azetidine moiety is typically constructed via cyclization reactions. A seminal approach involves the alkylation of a β-amino alcohol precursor, followed by intramolecular nucleophilic substitution. For example, 3-azetidinylindoline intermediates are synthesized through the reaction of 3-chloroazetidine with indoline derivatives under basic conditions. Key steps include:
- Mesylation : Treatment of 3-hydroxyazetidine with methanesulfonyl chloride in methylene chloride, yielding a mesylate intermediate.
- Nucleophilic substitution : Reaction with indoline in the presence of triethylamine, facilitating ring closure.
This method achieves moderate yields (45–60%) but requires stringent temperature control (55–60°C) to avoid side reactions.
Free Base Synthesis: N-Alkylation and Deprotection
The free base, 1-(azetidin-3-yl)-2,3-dihydroindole, is often synthesized via N-alkylation of azetidine with halogenated indoline derivatives. A patented method utilizes palladium-catalyzed hydrogenation to reduce protecting groups (e.g., benzyl) from intermediates like 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol . Critical parameters include:
- Hydrogen pressure : 60 psi for 48 hours.
- Catalyst : Palladium hydroxide on carbon (20 wt%).
- Solvent : Methanol, enabling efficient deprotection.
Post-hydrogenation, the product is isolated via filtration and solvent evaporation, yielding the free base with >95% purity.
Salt Formation: Conversion to Dihydrochloride
Acidic Workup and Crystallization
The dihydrochloride salt is formed by treating the free base with hydrochloric acid. A standardized protocol involves:
- Dissolution : The free base is dissolved in anhydrous ether or dichloromethane.
- Acid addition : Gaseous HCl is bubbled through the solution until precipitation is observed.
- Crystallization : The precipitate is filtered and recrystallized from ethanol/water mixtures.
This method yields a crystalline powder with a melting point of 247–249°C. Analytical confirmation via 1H NMR (D2O) reveals characteristic peaks at δ 3.2–3.5 ppm (azetidine protons) and δ 6.7–7.1 ppm (indoline aromatic protons).
Purity Optimization
Impurities such as unreacted free base or over-alkylated byproducts are mitigated through:
- Column chromatography : Silica gel eluted with ethyl acetate/methanol (9:1).
- Ion-exchange resins : Dowex 50WX4-200 to remove residual amines.
Post-purification, the dihydrochloride salt exhibits ≥95% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Synthetic Methods
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring and dihydroindole structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride features an azetidine ring fused to a dihydroindole structure. Its mechanism of action primarily involves interaction with the tubulin protein , specifically binding to the colchicine-binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cellular apoptosis (programmed cell death) and affecting the cell cycle pathway .
Medicinal Chemistry
The compound has been investigated for its anticancer properties , particularly in the treatment of acute myeloid leukemia (AML). Research indicates that it can inhibit phosphorylation of the FLT-3 receptor, which is often mutated in AML patients. The compound has shown efficacy in inducing apoptosis in FLT-3-ITD positive cells, making it a candidate for targeted therapies in leukemia .
Antimicrobial Activity
Studies have highlighted the potential antimicrobial properties of 1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride. Its derivatives have been synthesized and evaluated for activity against various bacterial and fungal strains, showcasing promising results that warrant further exploration for therapeutic applications .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for modifications that can enhance biological activity or selectivity against specific targets . This versatility makes it an attractive candidate for drug development initiatives aimed at creating new therapeutic agents.
Industrial Applications
In addition to its pharmaceutical potential, 1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride is utilized in the synthesis of various industrial chemicals and materials. Its unique chemical structure facilitates the development of specialty chemicals used in coatings, inks, and other applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and dihydroindole structure allow the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various heterocyclic compounds.
Dihydroindole: A reduced form of indole that is used in the synthesis of various bioactive molecules.
Oxetane: A four-membered oxygen-containing ring that is structurally similar to azetidine.
Uniqueness
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is unique due to its combination of the azetidine ring and dihydroindole structure. This fusion imparts distinct chemical and biological properties that are not observed in the individual components. The dihydrochloride form further enhances its stability and solubility, making it suitable for various applications.
Biological Activity
1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features that combine azetidine and indole moieties. This combination is believed to impart distinct biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary mechanism through which this compound exerts its biological effects involves interaction with tubulin proteins. The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cellular apoptosis. This interaction primarily affects the cell cycle pathway , causing cell cycle arrest and programmed cell death in cancer cells .
| Mechanism | Description |
|---|---|
| Target | Tubulin protein |
| Binding Site | Colchicine-binding site |
| Effect | Induction of cellular apoptosis |
| Pathway Affected | Cell cycle pathway |
Biological Activity
Research indicates that this compound exhibits notable antiproliferative and antimicrobial properties.
- Antiproliferative Activity : Studies have demonstrated that this compound has potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines range from 10 to 33 nM, indicating strong efficacy comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4) .
- Antimicrobial Properties : Preliminary studies suggest that the compound may also exhibit antimicrobial activity, although specific data on its spectrum of activity remains limited. Further investigations are needed to elucidate its effectiveness against different microbial strains .
Table 2: Antiproliferative Activity Data
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. For instance:
- A study reported the synthesis of various azetidinone derivatives that demonstrated significant anticancer activity against human breast cancer cell lines. These derivatives were structurally similar to the target compound and exhibited promising results in inhibiting cell proliferation .
- Another investigation highlighted the compound's ability to destabilize microtubules in vitro, reinforcing its potential as a lead compound for developing new antitumor agents .
Q & A
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-2,3-dihydroindole dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of azetidine-3-carbaldehyde with 2,3-dihydroindole derivatives under inert atmospheres. Alternatively, ring-closing strategies using transition-metal catalysts (e.g., Pd-mediated cross-coupling) are effective for azetidine ring formation . Post-synthesis, purification is critical; employ reversed-phase HPLC with a C18 column and a mobile phase of 70:30 acetonitrile/water (v/v) to achieve ≥98% purity, as validated in similar azetidine derivatives .
Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a gradient elution system (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 254 nm for purity assessment .
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., azetidine ring protons at δ 3.2–3.8 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 237.12 for the free base) .
Q. What safety protocols and storage conditions are recommended for this compound?
- Methodological Answer :
- Handling : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact. Avoid inhalation; work in a glovebox if handling powdered forms .
- Storage : Store in amber vials under anhydrous conditions at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) should be included in storage containers .
Advanced Research Questions
Q. How can researchers investigate the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., VEGFR2 inhibition studies) with ATP-competitive binding protocols. IC₅₀ values can be determined via dose-response curves .
- Molecular Docking : Employ software like MOE (Molecular Operating Environment) to model interactions between the azetidine moiety and active sites (e.g., hydrophobic pockets in kinases). Validate with mutagenesis studies .
Q. How should discrepancies in reported bioactivity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., proliferation inhibition in HEK293 cells) .
- Buffer Conditions : Ensure consistency in pH (e.g., 7.4 PBS) and ionic strength, as dihydrochloride salts may exhibit pH-dependent solubility .
Q. What computational approaches are suitable for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water models (e.g., TIP3P) to assess hydrolytic degradation of the azetidine ring.
- pKa Prediction : Use software like MarvinSuite to estimate protonation states at varying pH, critical for pharmacokinetic modeling .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
